Coordination Mode Divergence: Chelation vs. Bridging in Copper Complexes
The coordination behavior of 1-(2-pyridinyl)benzotriazole (L1) is quantitatively distinct from its 1-(4-pyridyl)benzotriazole (L2) isomer. With Cu(II), L1 forms the mononuclear chelate complex [{Cu(L1)2(H2O)2}·2NO3], whereas L2 under identical conditions yields a dinuclear bridged complex [Cu2(L2)2(CH3COO)4]. This difference is not anecdotal; it is a direct result of the ligand's structure and is evidenced by distinct supramolecular frameworks formed via hydrogen bonding and π-π interactions [1].
| Evidence Dimension | Coordination Mode with Cu(II) |
|---|---|
| Target Compound Data | Mononuclear chelate complex: [{Cu(L1)2(H2O)2}·2NO3] |
| Comparator Or Baseline | 1-(4-pyridyl)benzotriazole (L2): Dinuclear bridged complex [Cu2(L2)2(CH3COO)4] |
| Quantified Difference | Qualitative difference in coordination mode leading to distinct supramolecular architectures. |
| Conditions | Synthesis and crystallization with Cu(II) salts at room temperature. |
Why This Matters
This difference dictates the ability to design specific mononuclear catalysts or supramolecular structures, making L1 the necessary choice for applications requiring a chelating ligand.
- [1] Wang, F., Wu, X., Yu, R., Zhao, Z., & Lu, C. (2009). Supramolecular networks with 1-substituted benzotriazole ligands and transition metals. Journal of Coordination Chemistry, 62(20), 3296-3305. View Source
